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molecular formula C12H10FNO B8310987 5-(2-Fluorophenyl)-4-methyl-1H-pyrrole-3-carbaldehyde

5-(2-Fluorophenyl)-4-methyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8310987
M. Wt: 203.21 g/mol
InChI Key: HUOXLJHGBFNKDQ-UHFFFAOYSA-N
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Patent
US07977488B2

Procedure details

By a similar operation as in Reference Example 15 and using [5-(2-fluorophenyl)-4-methyl-1H-pyrrol-3-yl]methanol (1.17 g), tetra-n-propylammonium perruthenate (101 mg), N-methylmorpholine N-oxide (1.01 g) and molecular sieves 4A powder (572 mg), the title compound was obtained as pale-pink crystals (yield 0.67 g, 58%).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
powder
Quantity
572 mg
Type
reactant
Reaction Step Four
Quantity
101 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][CH:11]=[C:10]([CH2:13][OH:14])[C:9]=1[CH3:15].C[N+]1([O-])CCOCC1>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][CH:11]=[C:10]([CH:13]=[O:14])[C:9]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=C(C(=CN1)CO)C
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
powder
Quantity
572 mg
Type
reactant
Smiles
Step Five
Name
Quantity
101 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=C(C(=CN1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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